This compound can be sourced from various chemical suppliers and is classified under organic compounds due to its structure containing carbon, hydrogen, nitrogen, and fluorine atoms. It is particularly noted for its applications in synthetic organic chemistry and potential pharmaceutical uses.
The synthesis of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone typically involves the following steps:
The molecular structure of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone can be represented by its canonical SMILES notation: CN(C)C1=CC=CC=C1C(=O)C(F)F
. The compound features:
AZBQCNNGMQPUDM-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.20 g/mol |
IUPAC Name | 1-[2-(dimethylamino)phenyl]-2,2-difluoroethanone |
InChI | InChI=1S/C10H11F2NO/c1-13(2)8-6-4-3-5-7(8)9(14)10(11)12/h3-6,10H,1-2H3 |
Canonical SMILES | CN(C)C1=CC=CC=C1C(=O)C(F)F |
1-(4-Dimethylaminophenyl)-2,2-difluoroethanone can participate in various chemical reactions:
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acids or ketones |
Reduction | Sodium borohydride | Alcohols |
Substitution | Alkyl halides or acyl chlorides | Various substituted derivatives |
The mechanism of action for 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone involves its interaction with biological targets:
The physical and chemical properties of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone are essential for understanding its behavior in different environments:
The applications of 1-(4-Dimethylaminophenyl)-2,2-difluoroethanone span several fields:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 1364933-82-3